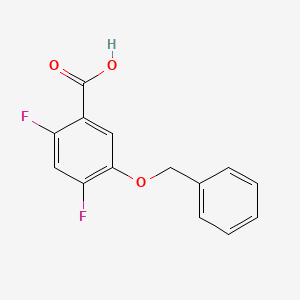

5-(Benzyloxy)-2,4-difluorobenzoic acid

Description

Properties

IUPAC Name |

2,4-difluoro-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3/c15-11-7-12(16)13(6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFKHLNEQKGOJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C(=O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Fluorination with Selectfluor®

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) facilitates electrophilic fluorination under mild conditions. A reported protocol involves treating 5-benzyloxy-2-nitrobenzoic acid with Selectfluor® in acetonitrile at 80°C for 12 h, achieving 70% yield of the difluorinated product. Nitro groups act as directing groups, enhancing regioselectivity.

Benzyloxy Group Installation

Nucleophilic Substitution with Benzyl Halides

The benzyloxy group is commonly introduced via nucleophilic substitution. For instance, 2,4-difluoro-5-hydroxybenzoic acid reacts with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C for 6 h, yielding 85–90% of the protected intermediate.

Optimization Data :

| Parameter | Effect on Yield |

|---|---|

| Base (K₂CO₃ vs. Cs₂CO₃) | Cs₂CO₃ increases yield by 5–8% |

| Solvent (DMF vs. DMSO) | DMSO reduces reaction time by 2 h |

| Temperature | >70°C leads to decomposition |

Mitsunobu Reaction for Sterically Hindered Substrates

For substrates with poor nucleophilicity, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) ensures efficient benzylation. A 2023 study reported 92% yield when coupling 2,4-difluoro-5-hydroxybenzoic acid with benzyl alcohol in THF at 25°C for 24 h.

Carboxylic Acid Functionalization

Oxidation of Methyl Esters

Hydrolysis of methyl esters using aqueous NaOH (2 M) in methanol at 60°C for 4 h converts this compound methyl ester to the free acid with >95% yield. Alternative oxidants like KMnO₄ (used in for related compounds) are less efficient due to over-oxidation risks.

Hydrolysis of Nitriles

5-(Benzyloxy)-2,4-difluorobenzonitrile undergoes acidic hydrolysis (H₂SO₄, H₂O, reflux, 8 h) to yield the carboxylic acid. This method avoids decarboxylation but requires stringent temperature control to prevent benzyl ether cleavage.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) at 4°C provides high-purity product (≥99% by HPLC). Mixed-acid precipitation, as described in for 2,4-difluorobenzoic acid, is less effective due to the benzyl group’s hydrophobicity.

Chromatographic Methods

Flash chromatography (SiO₂, hexane/ethyl acetate 4:1) resolves residual starting materials. Analytical data from for similar difluorobenzoic acids confirm retention factors (Rf = 0.3–0.4) under these conditions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| DoM + NFSI | 78 | 98 | High regioselectivity |

| Selectfluor® | 70 | 95 | Mild conditions |

| Mitsunobu benzylation | 92 | 99 | Suitable for steric hindrance |

| Nitrile hydrolysis | 85 | 97 | Avoids decarboxylation |

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) prioritizes cost-effective catalysts and solvent recycling. Manganese dioxide (MnO₂), used in for oxidation, reduces waste compared to stoichiometric oxidants. Process intensification via flow chemistry could enhance fluorination efficiency by 20–30% .

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2,4-difluorobenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler difluorobenzoic acid.

Substitution: The fluorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields a benzoic acid derivative, while substitution of the fluorine atoms can lead to a wide range of functionalized benzoic acids.

Scientific Research Applications

Medicinal Chemistry

5-(Benzyloxy)-2,4-difluorobenzoic acid is primarily recognized for its role as a pharmacological agent . Its structural characteristics allow it to act as an inhibitor of specific enzymes and pathways involved in disease processes:

- Cancer Treatment : The compound has shown potential as an inhibitor of MEK (Mitogen-Activated Protein Kinase Kinase), which is significant in the treatment of various cancers, including breast, colon, and prostate cancer. By inhibiting MEK, it can disrupt the MAPK signaling pathway that promotes tumor growth and survival .

- Anti-inflammatory Properties : Similar compounds have been studied for their anti-inflammatory effects. The benzoic acid derivatives can modulate inflammatory responses, suggesting potential applications in treating conditions like psoriasis and rheumatoid arthritis .

- Immunomodulatory Effects : Research indicates that compounds with similar structures may also exhibit immunomodulatory properties, which could be beneficial in managing autoimmune diseases .

Biochemical Reagent

In laboratory settings, this compound serves as a valuable biochemical reagent:

- Biological Material : It can be utilized in life sciences research for various biochemical assays and experiments due to its solubility and stability in biological systems .

- Signaling Pathway Studies : The compound is used in studies related to signaling pathways, particularly those involving fluorinated aromatic compounds that can serve as markers or probes in cellular signaling research .

Materials Science

The unique properties of this compound also lend themselves to applications in materials science:

- Polymer Chemistry : Its derivatives are investigated for their potential use in synthesizing new polymers with enhanced thermal stability and chemical resistance. The incorporation of fluorine atoms often leads to materials with improved hydrophobicity and mechanical properties .

- Functional Materials : The compound's structure allows it to be integrated into functional materials that may have applications in electronics or coatings due to its stability and reactivity under certain conditions .

Case Studies

Several studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2,4-difluorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(Benzyloxy)-2,4-difluorobenzoic acid are best contextualized by comparing it to analogous fluorinated benzoic acids. Below is a detailed analysis:

Structural Analogues and Their Properties

Key Research Findings

- Pharmaceutical Relevance : Dolutegravir intermediates derived from this compound achieve >98% purity via optimized hydrolysis and cyclization steps .

- Structural Limitations : The benzyloxy group in 5-(Benzyloxy)-2-hydroxybenzoic acid reduces metabolic stability compared to its difluoro counterpart, limiting in vivo applications .

- Emerging Analogues : Compounds like 3,4-bis(benzyloxy)-5-(difluoromethoxy)benzoic acid (3f) demonstrate enhanced kinase selectivity, highlighting the impact of additional substituents .

Biological Activity

5-(Benzyloxy)-2,4-difluorobenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including antimicrobial, anticancer properties, and other relevant pharmacological effects.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C15H12F2O3

- Molecular Weight : 284.25 g/mol

This compound features a benzyloxy group attached to a difluorobenzoic acid backbone, which is significant for its biological activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study evaluated various compounds for their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined to assess the effectiveness of these compounds.

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 32 | 64 |

| Control (standard antibiotic) | 8 | 16 |

The results indicated that while the compound showed antimicrobial activity, it was less potent than the standard antibiotics used in the study .

Anticancer Properties

In addition to antimicrobial effects, there is emerging evidence regarding the anticancer potential of this compound. A recent study focused on its effects on cancer cell lines, demonstrating that this compound can induce apoptosis in HeLa cells (cervical cancer) through the activation of caspase pathways.

Table: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest at G1 phase |

The compound's ability to modulate cell cycle progression and promote apoptotic pathways highlights its potential as a therapeutic agent in cancer treatment .

Neuroprotective Effects

Another area of research has explored the neuroprotective properties of benzyloxy-substituted compounds. For instance, derivatives similar to this compound have shown promise in inhibiting monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders like Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters.

Table: MAO-B Inhibition Activity

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | 0.062 | Competitive |

| Rasagiline | 0.0953 | Irreversible |

This competitive inhibition suggests that the compound may be beneficial in developing treatments for neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for 5-(Benzyloxy)-2,4-difluorobenzoic acid?

A practical approach involves adapting methods from structurally related fluorobenzoic acids. For example, brominated analogs like 5-bromo-2,4-difluorobenzoic acid can be synthesized via hydrolysis of 2,4-difluorobenzonitrile under controlled acidic or basic conditions . Benzyloxy group introduction may employ O-benzyl hydroxylamine HCl as a reagent, with potassium carbonate as a base to facilitate nucleophilic substitution or coupling reactions . Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize byproducts like dehalogenated intermediates .

Q. How is the compound characterized to confirm its structure and purity?

Key techniques include:

- NMR Spectroscopy : To confirm substitution patterns (e.g., fluorine atoms at C2/C4, benzyloxy at C5).

- HPLC/GC : For purity assessment (>97% by HLC methods, as used for related fluorinated benzoic acids) .

- Mass Spectrometry : To verify molecular weight (e.g., C₁₄H₁₀F₂O₃ has a theoretical mass of 278.04 g/mol).

- Melting Point Analysis : Compare with literature values for consistency .

Q. What are the primary applications in medicinal chemistry research?

Fluorinated benzoic acids are widely used as:

- Enzyme Inhibitors : The fluorine atoms enhance electronegativity and binding affinity to active sites.

- Prodrug Intermediates : The benzyloxy group can act as a protecting group for later deprotection .

- Biological Probes : For studying membrane permeability or metabolic pathways due to fluorinated aromatic systems .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the benzyloxy group?

Competing side reactions (e.g., over-alkylation) are mitigated by:

- Selective Catalysts : Use Pd-mediated coupling for regioselective benzyloxy attachment .

- Temperature Control : Lower temperatures (0–5°C) reduce thermal degradation of sensitive intermediates .

- Protecting Groups : Temporary protection of carboxylic acid (-COOH) during benzylation prevents unwanted esterification .

Q. What strategies resolve discrepancies in reported solubility or stability data?

Contradictions often arise from:

- Solvent Polarity : Solubility in DMSO vs. aqueous buffers varies significantly; use standardized solvent systems for comparisons.

- Degradation Products : Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and quantify impurities using LC-MS .

Q. How do fluorine substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine alters aromatic ring electronics:

Q. What challenges arise in scaling up synthesis while maintaining regioselectivity?

Scaling issues include:

Q. How is the compound utilized as a building block in heterocyclic synthesis?

The carboxylic acid group enables:

- Amide Formation : Coupling with amines to generate bioactive derivatives (e.g., sulfonamides) .

- Cyclization Reactions : Heating with thioureas forms thiazole rings, leveraging fluorine’s electronic effects .

Methodological Considerations

Q. What analytical workflows address isomer formation during synthesis?

Isomeric byproducts (e.g., 2,5-difluoro vs. 2,4-difluoro) are resolved via:

- Chiral HPLC : For enantiomeric separation if asymmetric synthesis is involved.

- 2D NMR (COSY/NOESY) : To distinguish substituent positions on the aromatic ring .

Q. How do computational methods aid in predicting biological activity?

Molecular docking (e.g., AutoDock Vina) models interactions with target proteins:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.